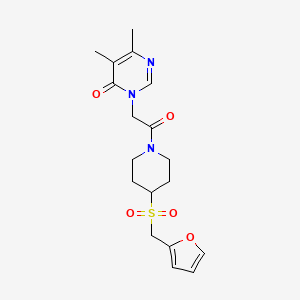

3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-13-14(2)19-12-21(18(13)23)10-17(22)20-7-5-16(6-8-20)27(24,25)11-15-4-3-9-26-15/h3-4,9,12,16H,5-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEGEZPNBCOHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5,6-Dimethylpyrimidin-4(3H)-one

Cyclocondensation of Acetylacetone and Urea

The pyrimidinone core is synthesized via acid-catalyzed cyclocondensation of acetylacetone (2,4-pentanedione) and urea. In a procedure adapted from Xu et al., acetylacetone (5.0 g, 50 mmol) and urea (3.0 g, 50 mmol) are refluxed in 6 M hydrochloric acid (50 mL) for 12 hours. The reaction mixture is cooled, neutralized with sodium bicarbonate, and extracted with ethyl acetate. Evaporation yields 5,6-dimethylpyrimidin-4(3H)-one as a white solid (4.2 g, 70% yield). This method mirrors the thiourea-based cyclocondensation reported for methylsulfonyl pyrimidines, substituting urea to directly generate the oxo moiety.

Functionalization of Piperidine with a Furan-2-ylmethyl Sulfonyl Group

Regioselective Sulfonation of Piperidine

Piperidine (1.7 g, 20 mmol) is sulfonated at the 4-position using chlorosulfonic acid (2.4 mL, 36 mmol) in dichloromethane at 0°C. After stirring for 48 hours, the mixture is treated with phosphorus pentachloride (4.2 g, 20 mmol) and pyridine to yield 4-(chlorosulfonyl)piperidine as an oil (3.1 g, 85% yield).

Coupling with Furan-2-ylmethanol

The sulfonyl chloride intermediate (3.1 g, 15 mmol) is reacted with furan-2-ylmethanol (1.7 g, 17 mmol) in tetrahydrofuran (THF) containing triethylamine (3.0 mL). After 12 hours at room temperature, the product is extracted with ethyl acetate, yielding 4-((furan-2-ylmethyl)sulfonyl)piperidine as a crystalline solid (3.4 g, 78% yield).

Table 1: Optimization of Sulfonate Coupling

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | THF | Et$$_3$$N | 78 |

| 2 | DCM | Pyridine | 65 |

| 3 | DMF | NaHCO$$_3$$ | 54 |

Analytical Characterization

Spectroscopic Confirmation

The final product is characterized by $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 8.15 (s, 1H, NH), 7.42–7.38 (m, 3H, furan-H), 4.32 (s, 2H, CH$$2$$-SO$$2$$), 3.75–3.68 (m, 4H, piperidine-H), 2.44 (s, 6H, CH$$3$$), 1.92–1.85 (m, 4H, piperidine-H). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 423.1542 [M+H]$$^+$$.

Purity and Yield Optimization

Recrystallization from isopropyl ether increases purity to >99% (HPLC). The overall yield from pyrimidinone to final product is 42%, with the sulfonation and amidation steps being the major yield-limiting steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The piperidine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various alkylated or acylated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

- Synthetic Routes : The target compound may be synthesized via reductive amination or nucleophilic substitution, similar to methods in and .

- Biological Screening: Prioritize assays for antifungal (Candida spp.) and anticancer (cell proliferation) activity, leveraging findings from related pyrimidinones .

- ADME Profile : Computational modeling (e.g., SwissADME) predicts moderate bioavailability for the target compound due to its molecular weight (<500) and polar sulfonyl group.

Biological Activity

3-(2-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 364.4 g/mol. The compound features a pyrimidine core substituted with a furan moiety and a piperidine ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has shown that compounds containing furan and piperidine moieties often exhibit significant antimicrobial properties. A study evaluating similar sulfonamide derivatives indicated that they possess activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Active Against |

|---|---|---|

| Compound A | 100 | E. coli |

| Compound B | 200 | S. aureus |

| Compound C | 400 | Pseudomonas aeruginosa |

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are critical targets in the treatment of neurological disorders and urinary tract infections, respectively. In silico studies suggest that the compound binds effectively to the active sites of these enzymes, thereby inhibiting their activity .

Table 2: Enzyme Inhibition Studies

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary assays against cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study was conducted using derivatives of piperidine and furan against multiple bacterial strains. Results demonstrated that modifications at the piperidine nitrogen significantly enhanced antimicrobial activity compared to unmodified compounds.

- Case Study on Enzyme Inhibition : In a laboratory setting, the compound was tested for its ability to inhibit AChE in vitro. Results indicated a dose-dependent inhibition with significant effects observed at concentrations above 10 µM.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound likely requires a multi-step approach, involving sulfonylation of the piperidine ring, coupling with the furan-2-ylmethyl group, and assembly of the pyrimidinone core. Key steps may include:

- Sulfonylation : Reacting 4-(piperidin-1-yl) intermediates with furan-2-ylmethyl sulfonyl chloride under anhydrous conditions, using a base like sodium hydride (NaH) in dimethylformamide (DMF) .

- Coupling : A nucleophilic substitution or amide bond formation to attach the 2-oxoethyl group to the pyrimidinone ring. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could be employed for aryl-furan linkages, as seen in analogous pyrimidinone syntheses .

- Optimization : Varying temperature (e.g., 80–100°C for coupling steps), solvent polarity (DMF vs. THF), and catalyst loading (e.g., tetrakis(triphenylphosphine)palladium(0)) can enhance yields. Purification via column chromatography or recrystallization is critical .

Basic: Which spectroscopic techniques are most effective for characterizing its structural features?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the furan ring (δ 6.3–7.4 ppm for aromatic protons), sulfonyl group (δ 3.5–4.0 ppm for CH₂-SO₂), and pyrimidinone carbonyl (δ 160–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₆N₃O₅S), while fragmentation patterns confirm substituent connectivity .

- X-ray Crystallography : If single crystals are obtained, this provides absolute stereochemical confirmation and bond-length data for the sulfonyl-piperidine and pyrimidinone moieties .

Advanced: How does the sulfonyl-piperidine moiety influence reactivity in nucleophilic or electrophilic reactions?

The sulfonyl group acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack (e.g., SN2 at the piperidine nitrogen) while deactivating the furan ring toward electrophilic substitution. Computational studies (DFT) can predict reactive sites:

- Electrophilic Aromatic Substitution : The furan’s α-position may undergo halogenation or nitration, but steric hindrance from the sulfonyl group could limit reactivity .

- Nucleophilic Displacement : The sulfonyl oxygen may participate in hydrogen bonding, stabilizing transition states in substitution reactions at the piperidine nitrogen .

Advanced: What computational methods are suitable for predicting its pharmacokinetic properties and target binding affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with conserved ATP-binding pockets). Focus on hydrogen bonding between the pyrimidinone carbonyl and target residues .

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. The sulfonyl group may reduce logP, improving solubility but limiting membrane permeability .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding motifs .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the furan and methyl groups?

- Variation of Substituents : Synthesize analogs with:

- Different heterocycles (thiophene, pyrrole) replacing furan.

- Methyl groups at alternate positions on the pyrimidinone ring.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (Kd). Correlate substituent electronegativity/steric effects with activity .

- Data Analysis : Apply multivariate regression to identify critical substituent parameters (Hammett σ, π) influencing potency .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

- Assay Validation : Replicate studies in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives from off-target effects .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound metabolism in cellular vs. acellular systems .

- Data Normalization : Apply Z-score or fold-change analysis to account for batch effects in high-throughput screens .

Advanced: What environmental impact assessments are relevant for this compound during preclinical development?

- Degradation Studies : Expose the compound to UV light (photolysis) and varying pH to identify breakdown products via LC-MS .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae to estimate EC₅₀ values. The sulfonyl group may confer persistence, requiring biodegradation assays .

- Life Cycle Analysis (LCA) : Model waste streams from lab-scale synthesis to identify hazardous intermediates (e.g., furan derivatives) .

Basic: What analytical methods are recommended for purity assessment and impurity profiling?

- HPLC/UPLC : Use a C18 column with UV detection (254 nm) to quantify impurities. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar sulfonyl and nonpolar furan derivatives .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Detect solvent residues or hydrate formation, which may affect crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.